3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(3,5-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidinediones It is characterized by a pyrimidine ring substituted with a 3,5-dimethylphenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target proteins, leading to alterations in cell cycle progression .
Biochemical Pathways
Compounds with similar structures have been found to affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines .
Biochemical Analysis
Biochemical Properties
3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . This inhibition is achieved through binding interactions that alter the enzyme’s activity, thereby affecting cell proliferation and survival.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its interaction with CDK2 leads to changes in cell cycle progression, inducing cell cycle arrest and apoptosis in cancer cells . This compound has demonstrated cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits CDK2 by binding to the ATP-binding site, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to the accumulation of cells in the G1 phase, ultimately triggering apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity, resulting in long-term cell cycle arrest and apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and potential damage to normal cells. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation in target tissues, influencing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with target biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3,5-dimethylphenylamine with a suitable pyrimidinedione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control. The use of continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted pyrimidinediones.
Scientific Research Applications
Chemistry: In chemistry, 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. It has shown promise in the development of new therapeutic agents.
Medicine: Research has explored the use of this compound in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and stability make it a valuable component in various formulations.
Comparison with Similar Compounds
Pyrimidine-2,4(1H,3H)-dione derivatives: These compounds share a similar core structure but differ in their substituents.
3,5-Dimethylphenyl derivatives: Other compounds with the 3,5-dimethylphenyl group but different functional groups.
Uniqueness: 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione stands out due to its specific combination of the pyrimidinedione core and the 3,5-dimethylphenyl group. This unique structure imparts distinct chemical and biological properties that are not found in other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-5-9(2)7-10(6-8)14-11(15)3-4-13-12(14)16/h3-7H,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPUOVSZIJCPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C=CNC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.